2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features both an isoindoline-1,3-dione core and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method begins with the preparation of the isoindoline-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and oxadiazole-containing molecules. Examples are 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and 2-(2-chloroethyl)isoindoline-1,3-dione .
Uniqueness
What sets 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione apart is its unique combination of the isoindoline-1,3-dione core and the oxadiazole ring. This dual functionality can confer unique chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-7-6-11-15-12(21-16-11)8-17-13(18)9-4-2-3-5-10(9)14(17)19/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVQLYXQQNLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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